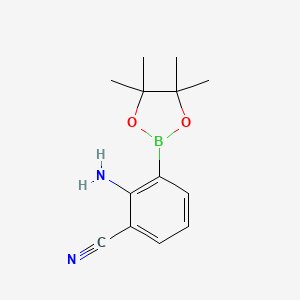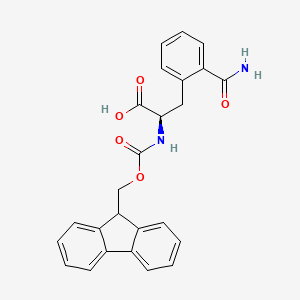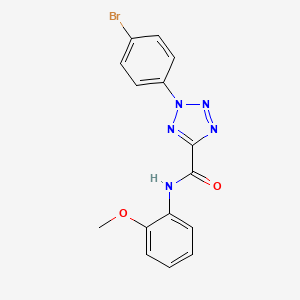
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-4-(trifluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-4-(trifluoromethoxy)benzamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained interest in scientific research due to its potential therapeutic properties. This compound belongs to the family of indazole-based synthetic cannabinoids and has been found to exhibit high affinity and potency for cannabinoid receptors.
Mecanismo De Acción
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-4-(trifluoromethoxy)benzamide exerts its effects by binding to cannabinoid receptors in the brain and peripheral tissues. This leads to the activation of intracellular signaling pathways, resulting in the modulation of various physiological processes such as pain perception, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce a range of biochemical and physiological effects. It has been found to reduce pain sensitivity in animal models of neuropathic pain. Additionally, it has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has also been found to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-4-(trifluoromethoxy)benzamide is its high potency and selectivity for cannabinoid receptors. This makes it a useful tool for studying the physiological and biochemical effects of cannabinoid receptor activation. However, its potency also poses a risk for potential toxicity and adverse effects. Therefore, it is important to use appropriate safety measures when handling this compound.
Direcciones Futuras
There are several potential future directions for research on N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-4-(trifluoromethoxy)benzamide. One area of interest is its potential in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanisms underlying its anti-inflammatory and anti-tumor effects. Furthermore, research is needed to determine the safety and efficacy of this compound for clinical use.
Métodos De Síntesis
The synthesis of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-4-(trifluoromethoxy)benzamide involves the reaction of 4-(trifluoromethyl)benzoyl chloride with 2-(2-methoxyphenyl)-N-methylacetamide in the presence of a base. The resulting product is then subjected to a condensation reaction with indazole-3-carboxylic acid to produce this compound.
Aplicaciones Científicas De Investigación
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-4-(trifluoromethoxy)benzamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit analgesic, anti-inflammatory, and anti-tumor properties. In addition, it has been shown to have potential in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Propiedades
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4/c1-24-15-6-4-3-5-14(15)16(25-2)11-22-17(23)12-7-9-13(10-8-12)26-18(19,20)21/h3-10,16H,11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZSHJMSNGUDJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-methoxyphenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/no-structure.png)

![3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2677231.png)
![5-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2677232.png)





![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2677243.png)


![4-tert-butyl-N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]benzamide](/img/structure/B2677249.png)